molecular formula C19H21NO2 B1611034 Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate CAS No. 438492-33-2

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B1611034
CAS No.: 438492-33-2
M. Wt: 295.4 g/mol
InChI Key: CBOILEULVFQPKE-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Scientific Research Applications

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of pyrrolidine derivatives.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction forms N,N-bis(β-methoxycarbonylethyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into various amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate: CAS Number 87813-03-4

    This compound: CAS Number 438492-33-2

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .

Properties

IUPAC Name

methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOILEULVFQPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465567
Record name METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438492-33-2
Record name METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.98 g (12.2 mmol) of methyl (Z)-cinnamate and 5.80 g (24.4 mmol) N-(methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine in 30 mL of CH2Cl2 at 0° C. was treated with 20 drops of trifluoroacetic acid and stirred cold for 1 h. The reaction mixture was partitioned between 200 mL of ether and 100 mL of sat'd NaHCO3 and the layers were separated. The organic layer was washed with 100 mL of sat'd NaCl, dried over MgSO4 and concentrated in vacuo. Flash chromatography on 150 g of silica gel using 20:1 v/v CH2Cl2/ether as the eluant afforded 2.61 g (72%) of the title compound as an oil. 1H NMR (500 MHz, CDCl3): δ2.83 (t, J=8.7, 1H), 3.09-3.19 (m, 6H), 3.16 (s, 3H), 3.46-3.51 (m, 1H), 3.73-3.79 (m, 3H), 7.19-7.42 (1OH). Mass Spectrum (NH3 -CI): m/z 296 (M+1).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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